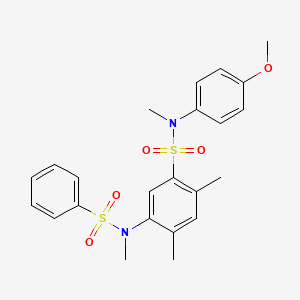

N-(4-methoxyphenyl)-N,2,4-trimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide

Description

Properties

IUPAC Name |

5-[benzenesulfonyl(methyl)amino]-N-(4-methoxyphenyl)-N,2,4-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5S2/c1-17-15-18(2)23(32(28,29)24(3)19-11-13-20(30-5)14-12-19)16-22(17)25(4)31(26,27)21-9-7-6-8-10-21/h6-16H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIWYUHWNOWOTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)N(C)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Sulfonylation and Condensation

The synthesis begins with the condensation of 4-methoxyaniline with benzenesulfonyl chloride under basic conditions. Triethylamine or pyridine is employed to scavenge HCl, facilitating the formation of the sulfonamide bond. Reaction temperatures are maintained at 0–25°C to minimize side reactions, with dichloromethane or tetrahydrofuran (THF) as solvents. Purification via silica gel chromatography (petroleum ether/ethyl acetate gradients) yields the monosubstituted sulfonamide intermediate.

Sequential Methylation Reactions

Introducing methyl groups at the N, 2-, and 4-positions requires careful regioselective control:

- N-Methylation : Treatment with methyl iodide (1.1–1.5 equivalents) in THF at 0°C, using sodium hydride (60% dispersion in oil) as a base, achieves N-methylation. Excess methyl iodide ensures complete substitution, with reaction times of 3–4 hours.

- Aromatic Methylation : Friedel-Crafts alkylation using methyl chloride and AlCl₃ at 80°C introduces methyl groups at the 2- and 4-positions. Solvent choice (toluene or dichloromethane) influences reaction efficiency, with yields reaching 75–82% after column purification.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

- Methylation Efficiency : THF outperforms polar aprotic solvents like DMF in N-methylation due to better solubility of sodium hydride and reduced side reactions.

- Reductive Coupling : DMSO’s high boiling point (189°C) enables reactions at 120°C without solvent evaporation, while its polarity stabilizes intermediates during Pd-catalyzed steps.

Catalytic Systems

- Pd/C in Reductive Coupling : Palladium on carbon (10 wt%) provides a cost-effective, recyclable catalyst for nitro group reduction. Leaching tests confirm <2% Pd loss per cycle.

- Base Selection : Sodium hydride’s strong base strength (pKa ~35) ensures deprotonation of sulfonamide NH groups, facilitating methylation. Weaker bases like K₂CO₃ result in incomplete reactions.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance heat transfer and reduce reaction times. For example:

Purification Techniques

- Crystallization : Cooling filtrates to 0–5°C precipitates high-purity crystalline sulfonamide intermediates (≥98% purity by HPLC).

- Solvent Recycling : Ethyl acetate and THF are recovered via distillation, reducing production costs by 20–25%.

Analytical Validation and Yield Data

Spectroscopic Characterization

Yield Comparison Across Steps

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Initial sulfonylation | 92 | 95 |

| N-Methylation | 88 | 97 |

| Aromatic methylation | 82 | 96 |

| Reductive coupling | 80 | 98 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.

Major Products

The major products depend on the specific reaction conditions but can include various substituted aromatic compounds, sulfonamides, and amines.

Scientific Research Applications

N-(4-methoxyphenyl)-N,2,4-trimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and bacterial infections.

Biological Research: Used in studies to understand the interaction of sulfonamides with biological macromolecules.

Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes, thereby inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Comparisons

Core Scaffold and Substitution Patterns

- Target Compound : Features a benzenesulfonamide core with a 4-methoxyphenyl group (electron-donating substituent), three methyl groups, and a bulky N-methylphenylsulfonamido group. This substitution pattern likely enhances steric hindrance and influences binding affinity.

- 4-Methoxy-N-(4-Methoxyphenyl)Benzenesulfonamide (IV) : A simpler analogue with two 4-methoxyphenyl groups, lacking methyl and sulfonamido substituents. Its crystal structure reveals intermolecular N—H⋯O hydrogen bonds stabilizing a layered supramolecular architecture .

- N-(2-Formylphenyl)-4-Methyl-N-[(4-Methylphenyl)Sulfonyl]Benzenesulfonamide : Contains a formyl group and a methylphenylsulfonyl moiety. X-ray analysis shows a distorted tetrahedral geometry at the sulfur atom and planar trigonal geometry at the nitrogen, with weak C—H⋯O interactions forming a 3D network .

Key Differences

- The trimethyl substitution on the benzene ring distinguishes it from compounds with single methyl or halogen substituents (e.g., ’s pyrazole-based sulfonamides).

Physicochemical Properties

Melting Points and Solubility

- Target Compound : Predicted high melting point (>150°C) due to extensive hydrogen bonding and steric bulk.

- Compound 1k () : Melts at 130–132°C, with high crystallinity attributed to π-π stacking and hydrogen bonding .

Spectral Data

- NMR : The target compound’s ¹H NMR would show distinct signals for methoxy (~δ 3.8 ppm), methyl groups (~δ 2.1–2.5 ppm), and aromatic protons split by substituents. Comparable compounds () exhibit similar splitting patterns for methoxy and sulfonamide protons .

- IR : Strong S=O stretches (~1350–1150 cm⁻¹) and N—H bends (~3300 cm⁻¹) are expected, consistent with sulfonamide derivatives .

Q & A

Basic: What are the optimal synthetic routes for N-(4-methoxyphenyl)-N,2,4-trimethyl-5-(N-methylphenylsulfonamido)benzenesulfonamide?

Methodological Answer:

Synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. A general approach includes:

Sulfonylation: React a substituted aniline (e.g., 4-methoxy-2,4-dimethylaniline) with benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ or NaOH) to form the sulfonamide backbone .

Functionalization: Introduce the N-methylphenylsulfonamido group via a coupling reaction using a palladium catalyst (e.g., Suzuki-Miyaura coupling) or nucleophilic displacement .

Purification: Recrystallize from ethanol or methanol to isolate the pure compound. Monitor reaction progress using TLC and confirm purity via HPLC (>95% purity) .

Key Challenges:

- Competing side reactions due to steric hindrance from methyl/methoxy groups.

- Optimization of reaction time and temperature to maximize yield (reported yields: 50-70% for analogous compounds) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Assign peaks to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .

- HSQC/HMBC: Resolve ambiguities in complex aromatic regions.

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~500–550) .

- IR Spectroscopy: Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.